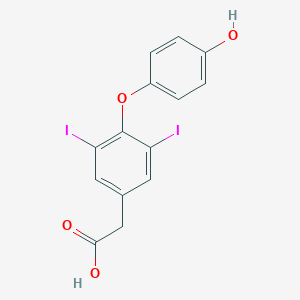

Ácido 3,5-diiodotiroacético

Descripción general

Descripción

El ácido 3,5-diyodotiroacético es un análogo de la hormona tiroidea. Es un derivado de la tiroxina y es conocido por su capacidad para reducir las concentraciones de colesterol en sangre. Este compuesto se utiliza principalmente en la investigación científica, particularmente en el estudio de las funciones de la hormona tiroidea y sus efectos sobre el metabolismo .

Aplicaciones Científicas De Investigación

El ácido 3,5-diyodotiroacético tiene varias aplicaciones de investigación científica:

Química: Utilizado como reactivo en la síntesis de otros compuestos yodados.

Biología: Se estudia por sus efectos en los receptores de la hormona tiroidea y las vías metabólicas.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento del hipotiroidismo y la hipercolesterolemia.

Industria: Utilizado en el desarrollo de ensayos de diagnóstico para la función tiroidea.

Mecanismo De Acción

El mecanismo de acción del ácido 3,5-diyodotiroacético implica su interacción con los receptores de la hormona tiroidea. Imita la acción de las hormonas tiroideas naturales, uniéndose a los receptores y modulando la expresión génica. Esto lleva a cambios en las vías metabólicas, incluida la regulación del metabolismo del colesterol y el gasto energético .

Compuestos similares:

Ácido 3,3’,5-Triyodotiroacético: Otro derivado yodado de la tiroxina con actividad biológica similar.

3,5-Diyodotironina: Un compuesto menos yodado con efectos metabólicos distintos.

Unicidad: El ácido 3,5-diyodotiroacético es único debido a su patrón de yodación específico, que le permite interactuar de forma diferente con los receptores de la hormona tiroidea en comparación con otros compuestos similares. Esta interacción única da como resultado efectos biológicos distintos, lo que lo convierte en una herramienta valiosa en la investigación de la hormona tiroidea .

Análisis Bioquímico

Biochemical Properties

3,5-Diiodothyroacetic acid has been found to interact with various enzymes, proteins, and other biomolecules. It inhibits copper-induced lipid peroxidation of low-density lipoprotein (LDL) isolated from human plasma . This interaction suggests that 3,5-diiodothyroacetic acid may play a role in lipid metabolism and could potentially influence the development of cardiovascular diseases .

Cellular Effects

In terms of cellular effects, 3,5-diiodothyroacetic acid has been shown to prevent high-fat diet-induced increases in liver lipid and cholesterol levels in rats . This suggests that 3,5-diiodothyroacetic acid could influence cell function by modulating lipid metabolism and potentially protecting against diet-induced metabolic disorders .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that 3,5-diiodothyroacetic acid can increase urinary and fecal excretion of sterols , suggesting that it may have long-term effects on lipid metabolism.

Dosage Effects in Animal Models

The effects of 3,5-diiodothyroacetic acid at different dosages in animal models have not been extensively studied. One study found that a diet containing 5 mg/100 g of 3,5-diiodothyroacetic acid increased urinary and fecal excretion of sterols and prevented high-fat diet-induced increases in liver lipid and cholesterol levels in rats .

Metabolic Pathways

3,5-Diiodothyroacetic acid is involved in the metabolism of thyroid hormones . It is an acetic acid derivative of thyroxine , suggesting that it may be involved in the same metabolic pathways as thyroid hormones

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3,5-diyodotiroacético normalmente implica la yodación del ácido tiroacético. El proceso incluye los siguientes pasos:

Yodación: La introducción de átomos de yodo en la molécula de ácido tiroacético.

Oxidación: La oxidación del intermedio yodado para formar el producto final.

Métodos de producción industrial: La producción industrial del ácido 3,5-diyodotiroacético implica procesos de yodación y oxidación a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento. Las condiciones específicas, como la temperatura, la presión y el uso de catalizadores, se optimizan para lograr una producción eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3,5-diyodotiroacético sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados yodados.

Reducción: Puede reducirse para eliminar los átomos de yodo, formando compuestos menos yodados.

Sustitución: Los átomos de yodo en la molécula pueden sustituirse con otros grupos funcionales.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados yodados y desyodados del ácido tiroacético .

Comparación Con Compuestos Similares

3,3’,5-Triiodothyroacetic acid: Another iodinated derivative of thyroxine with similar biological activity.

3,5-Diiodothyronine: A less iodinated compound with distinct metabolic effects.

Uniqueness: 3,5-Diiodothyroacetic acid is unique due to its specific iodination pattern, which allows it to interact differently with thyroid hormone receptors compared to other similar compounds. This unique interaction results in distinct biological effects, making it a valuable tool in thyroid hormone research .

Propiedades

IUPAC Name |

2-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJBNMLZBHFYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151121 | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-40-4 | |

| Record name | 3,5-Diiodothyroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1155-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

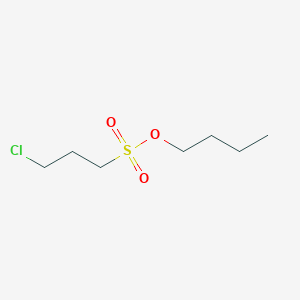

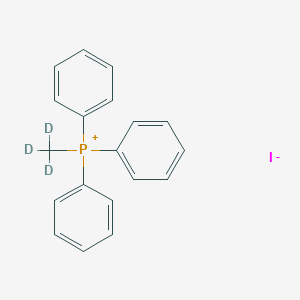

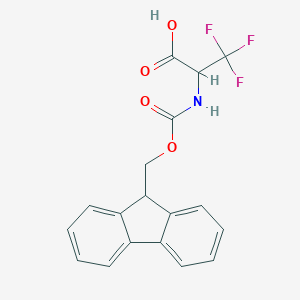

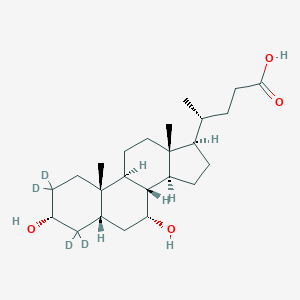

Feasible Synthetic Routes

Q1: How does 3,5-diiodothyroacetic acid compare to other thyroxine analogs in terms of metabolic effects and toxicity?

A2: Studies in thyroidectomized rats revealed that 3,5-T2, along with D-thyroxine, 3,3′,5′-triiodo-DL-thyronine, and 3,3′,5′-triiodothyropropionic acid, can prolong the biological half-life of radiothyroxine. [] This effect is linked to their potential to compete with thyroxine for degradation pathways. [] Additionally, 3,5-T2 was found to be less toxic than triiodothyroacetic acid (TRIAC) and triiodothyropropionic acid (TRIPROP) when administered orally to rats on a high-fat, high-cholesterol diet. [] Interestingly, while TRIAC and TRIPROP are considered less calorigenically active than thyroxine when injected subcutaneously in rats fed a standard diet, they exhibited higher calorigenic activity and toxicity when delivered orally alongside a high-fat, high-cholesterol diet. []

Q2: Can 3,5-diiodothyroacetic acid be detected in human serum, and how do its levels change in different thyroid states?

A3: Yes, 3,5-T2 can be measured in human serum using a specific radioimmunoassay (RIA). [] This RIA utilizes inner ring-labeled [125I]3,5-T2 and demonstrates minimal cross-reactivity with other iodothyronines within their physiological ranges. [] Studies show that serum 3,5-T2 levels are significantly elevated in hyperthyroid patients and significantly decreased in hypothyroid patients compared to healthy controls. [] These findings suggest a potential correlation between 3,5-T2 levels and thyroid function.

Q3: How is 3,5-diiodothyroacetic acid synthesized and what analytical techniques can be used to characterize it?

A4: While a detailed synthetic procedure is not elaborated upon in the provided abstracts, one paper mentions a "new synthesis" of 3,5-diiodothyroacetic acid. [] Furthermore, high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been successfully employed to detect 3,5-T2 and other related iodothyronines, including potential degradation products, in pharmaceutical tablets. [] This method offers high sensitivity and specificity for iodine detection, allowing for the identification and quantification of these compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)